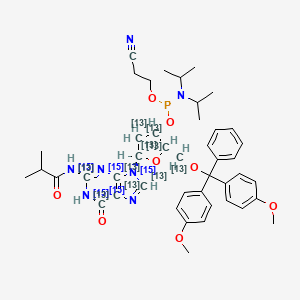

DMT-dG(ib) Phosphoramidite-13C10,15N5

Description

Significance of Stable Isotope Enrichment in Biomolecular Studies

Stable isotope enrichment has revolutionized the study of biomolecules, particularly nucleic acids. silantes.com The incorporation of isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into DNA and RNA offers significant advantages for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). silantes.comnih.gov

The primary benefits of this enrichment include:

Enhanced Structural Resolution: In NMR spectroscopy, the study of nucleic acids can be challenging due to their inherent spectral properties. creative-biostructure.com Isotope labeling helps to overcome issues like spectral crowding and increased resonance linewidths, thereby improving the quality of NMR data. creative-biostructure.com This enhancement is crucial for elucidating the three-dimensional structures, folding patterns, and molecular interactions of DNA and RNA. silantes.comcreative-biostructure.com

Improved Detection Sensitivity: Labeled nucleic acids possess unique isotopic signatures due to their distinct atomic masses. silantes.com This allows for precise quantification and greater sensitivity in detection methods, especially mass spectrometry, enabling the accurate measurement of even trace amounts of specific nucleic acid molecules. silantes.comacs.org

Tracing Metabolic Pathways: By introducing stable isotope-labeled nucleotides into cells, researchers can track their incorporation, distribution, and fate within processes like DNA synthesis, degradation, and turnover. silantes.com This provides a deeper understanding of nucleotide metabolism and its regulation. silantes.com

Probing Molecular Dynamics: Isotope labeling is essential for relaxation-based NMR experiments that study the functional dynamics of DNA. nih.gov By introducing isolated ¹³C or ¹⁵N spin pairs, researchers can investigate the kinetics of nucleic acid movements, which are critical to their biological functions. nih.gov

The data below summarizes the common stable isotopes used and their primary applications in biomolecular studies.

Table 1: Common Stable Isotopes in Nucleic Acid Research| Isotope | Natural Abundance (%) | Key Applications in Biomolecular Studies |

|---|---|---|

| Carbon-13 (¹³C) | 1.1% | NMR spectroscopy for structural determination, Mass spectrometry for quantification. silantes.comceitec.cz |

| Nitrogen-15 (¹⁵N) | 0.37% | NMR studies of protein-nucleic acid interactions, Elucidating hydrogen bonding. creative-biostructure.comresearchgate.net |

| Deuterium (²H) | 0.015% | Simplification of NMR spectra for larger molecules, Probing dynamics. nih.gov |

| Oxygen-18 (¹⁸O) | 0.2% | Mechanistic studies of enzymatic reactions involving nucleic acids. silantes.com |

Role of DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ as a Precursor for Labeled Deoxyribonucleic Acid

The chemical synthesis of DNA oligonucleotides is a cornerstone of modern biotechnology. creative-biostructure.com The most widely used method for this synthesis is phosphoramidite (B1245037) chemistry, which allows for the sequential addition of nucleotide building blocks to create a custom DNA strand. The reagents used in this process are called phosphoramidites. researchgate.net

DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a specialized phosphoramidite building block used for the synthesis of isotopically labeled DNA. medchemexpress.com Let's break down its name:

DMT (Dimethoxytrityl): This is a protecting group attached to the 5'-hydroxyl group of the deoxyribose sugar. researchgate.netsigmaaldrich.com It prevents unwanted chemical reactions during the synthesis cycle and is removed at the beginning of each new cycle to allow the next nucleotide to be added. sigmaaldrich.com

dG(ib) (deoxyGuanosine-isobutyryl): This indicates the core nucleoside is deoxyguanosine. The "(ib)" signifies that the exocyclic amine group of the guanine (B1146940) base is protected by an isobutyryl group to prevent side reactions.

Phosphoramidite: This is the reactive phosphorus-containing group that enables the formation of the phosphodiester bond, the backbone of the DNA strand.

¹³C₁₀,¹⁵N₅: This is the most critical part for its application in stable isotope labeling. It signifies that the guanosine (B1672433) portion of the molecule has been uniformly labeled with stable isotopes: all ten carbon atoms have been replaced with ¹³C, and all five nitrogen atoms have been replaced with ¹⁵N. medchemexpress.com

When this labeled phosphoramidite is used in an automated DNA synthesizer, it becomes incorporated into the growing oligonucleotide chain. isotope.com The result is a synthetic DNA molecule with ¹³C and ¹⁵N isotopes at a specific, predetermined guanine position. isotope.com This site-specific labeling is invaluable for NMR studies aimed at understanding DNA structure and dynamics, as it allows researchers to focus on the signals emanating from that particular labeled site. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C44H54N7O8P |

|---|---|

Molecular Weight |

854.8 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropan(15N)amide |

InChI |

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1/i25+1,26+1,27+1,36+1,37+1,38+1,39+1,40+1,42+1,43+1,46+1,47+1,48+1,49+1,50+1 |

InChI Key |

FDRMKYVTIFSDPR-PIGRPQOUSA-N |

Isomeric SMILES |

CC(C)C(=O)[15NH][13C]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13CH2][13C@@H]([13C@H](O3)[13CH2]OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Synthesis Methodologies for Dmt Dg Ib Phosphoramidite 13c10,15n5 and Derived Labeled Oligonucleotides

Chemical Synthesis Approaches for Labeled Deoxyguanosine Phosphoramidites

The chemical synthesis of isotopically labeled oligonucleotides offers precise control over the placement of labels, making it an invaluable tool for site-specific studies. The foundation of this approach is the synthesis of labeled nucleoside phosphoramidites, which are then incorporated into DNA chains using automated solid-phase synthesis.

Strategies for Site-Specific ¹³C and ¹⁵N Labeling of Guanosine (B1672433)

The synthesis of 2'-deoxyguanosine (B1662781) uniformly labeled with ten ¹³C atoms and five ¹⁵N atoms is a complex process that begins with isotopically enriched simple precursor molecules. While specific, detailed de novo chemical synthesis pathways for the ¹³C₁₀,¹⁵N₅ variant are often proprietary, the general strategies involve the construction of the purine (B94841) ring system from labeled starting materials.

The purine ring of guanine (B1146940) is assembled from various small, isotopically labeled precursors. For instance, labeled glycine (B1666218) (¹³C₂, ¹⁵N), formate (B1220265) (¹³C), and glutamine (¹⁵N) can contribute to the formation of the imidazole (B134444) and pyrimidine (B1678525) rings that constitute the guanine base. Chemical synthesis routes have been developed for producing guanine with specific ¹⁵N and ¹³C labels. For example, multi-labeled guanine and adenosine (B11128) nucleosides have been synthesized, with the ¹³C₂ atom acting as a "tag" to differentiate the ¹⁵N₁ and ¹⁵N₃ atoms in NMR studies. acs.org

Once the fully labeled guanine nucleobase is synthesized, it is attached to a deoxyribose sugar moiety. This glycosylation step can be achieved through various chemical or chemo-enzymatic methods to yield the labeled 2'-deoxyguanosine nucleoside. Subsequent steps involve the protection of reactive groups on the sugar and the base to prepare the molecule for phosphitylation.

Key Precursors for Labeled Guanine Synthesis:

| Precursor Molecule | Isotopic Contribution |

| Labeled Glycine | ¹³C₂, ¹⁵N |

| Labeled Formate | ¹³C |

| Labeled Glutamine | ¹⁵N |

| Labeled Aspartate | ¹⁵N |

| Labeled CO₂ | ¹³C |

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Assembly

Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA oligonucleotides due to its high efficiency and amenability to automation. springernature.com This method involves the sequential addition of protected nucleoside phosphoramidites to a growing DNA chain that is attached to a solid support.

The key protecting groups for DMT-dG(ib) Phosphoramidite are:

5'-hydroxyl group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and allows for controlled deprotection at each synthesis cycle. biotage.co.jp

Exocyclic amine (N²) of guanine: Protected by an isobutyryl (ib) group to prevent side reactions during synthesis. nih.gov

3'-hydroxyl group: Modified with a phosphoramidite moiety, which is the reactive group that forms the internucleotide linkage. This moiety is typically a β-cyanoethyl phosphoramidite.

Solid-phase synthesis allows for the efficient production of oligonucleotides by anchoring the growing chain to an insoluble support, typically controlled pore glass (CPG). This enables the easy removal of excess reagents and byproducts by simple washing steps. biotage.co.jpumich.edu The synthesis proceeds in the 3' to 5' direction through a four-step cycle:

Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, exposing a reactive hydroxyl group. biotage.co.jp

Coupling: The next protected phosphoramidite, such as DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅, is activated (e.g., with tetrazole) and couples with the free 5'-hydroxyl group of the growing chain. biotage.co.jp

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide. atdbio.com

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester. biosearchtech.com

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Typical Parameters for a Solid-Phase Synthesis Cycle:

| Step | Reagents | Typical Duration |

| Deblocking | Trichloroacetic acid in dichloromethane | 1-3 minutes |

| Coupling | Labeled phosphoramidite and activator (e.g., tetrazole) in acetonitrile (B52724) | 2-10 minutes |

| Capping | Acetic anhydride (B1165640) and N-methylimidazole | 1-2 minutes |

| Oxidation | Iodine solution in THF/pyridine/water | 1-2 minutes |

The incorporation of the fully labeled dG phosphoramidite follows the standard solid-phase synthesis protocol. The labeled phosphoramidite is dissolved in anhydrous acetonitrile and delivered to the synthesis column during the coupling step. Due to the identical chemical reactivity of the labeled and unlabeled phosphoramidites, no significant alterations to the standard synthesis cycle are generally required. nih.gov However, given the high cost of isotopically labeled reagents, synthesis parameters are often optimized to ensure maximum coupling efficiency.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia. The resulting labeled oligonucleotide is then purified, often by high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of Isotopically Labeled Deoxyribonucleic Acid Oligonucleotides

Enzymatic methods provide an alternative route to producing isotopically labeled DNA, often with high yields and fidelity. These methods rely on the use of DNA polymerases to incorporate labeled deoxynucleoside triphosphates (dNTPs) into a growing DNA strand using a template.

Utilization of Labeled Deoxynucleoside Triphosphates (dNTPs) as Substrates

The key building blocks for enzymatic synthesis are the isotopically labeled dNTPs. The fully labeled 2'-deoxyguanosine 5'-triphosphate (dGTP-¹³C₁₀,¹⁵N₅) is a commercially available reagent. biosearchtech.com This labeled dGTP can be produced either by the enzymatic phosphorylation of the corresponding labeled 2'-deoxyguanosine or through biosynthetic pathways in microorganisms grown on media containing ¹³C-glucose and ¹⁵N-ammonium salts as the sole carbon and nitrogen sources, respectively. researchwithrutgers.com

Once obtained, the labeled dGTP, along with other necessary labeled or unlabeled dNTPs, can be used in polymerase-catalyzed reactions, such as the Polymerase Chain Reaction (PCR), to generate labeled DNA fragments of specific sequences. atdbio.com

Comparison of Chemical and Enzymatic Synthesis of Labeled DNA:

| Feature | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis (Polymerase) |

| Label Placement | Site-specific and precise | Uniform or residue-specific |

| Oligonucleotide Length | Typically shorter (<200 bases) | Can produce very long DNA fragments |

| Cost | High cost of labeled phosphoramidites | Potentially lower cost for uniform labeling |

| Yield | Generally high for shorter sequences | Can be very high, especially with PCR |

| Flexibility | High flexibility for incorporating modifications | Limited by polymerase substrate specificity |

Various DNA polymerases have been shown to efficiently incorporate modified and labeled dNTPs. For instance, Vent (exo-) DNA polymerase has been demonstrated to effectively incorporate a wide range of modified dUTPs. nih.gov The choice of polymerase can be critical, as some enzymes may exhibit higher fidelity and efficiency with bulky labeled substrates. The reaction conditions, such as buffer composition and temperature, are optimized to ensure the efficient and accurate incorporation of the labeled dNTPs. nih.gov

Polymerase Chain Reaction (PCR)-Based Labeling Strategies

Polymerase Chain Reaction (PCR) is a powerful and widely used method for amplifying DNA. It can also be adapted to incorporate isotopic labels into the newly synthesized DNA strands. One common strategy involves using chemically synthesized primers that already contain one or more isotopically labeled nucleotides. For instance, an oligonucleotide primer can be synthesized using DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ to place a ¹³C,¹⁵N-labeled guanosine residue at a specific position. During the PCR process, this labeled primer is incorporated into the amplified DNA, resulting in a product that is site-specifically labeled at its 5' end.

Alternatively, PCR can be used to generate uniformly labeled DNA if the deoxynucleoside triphosphates (dNTPs) used in the reaction are isotopically labeled. silantes.com In this approach, labeled dNTPs are used as substrates by the DNA polymerase. silantes.com While the subject compound, a phosphoramidite, is not directly used in the PCR mix, it serves as a precursor in the complex synthesis of the required labeled dGTP. An azide-modified dUTP, for example, has been successfully incorporated into DNA through PCR, demonstrating the polymerase's ability to accept modified nucleotides. semanticscholar.org The efficiency of incorporation can be high, allowing for the replacement of all instances of a specific nucleotide with its labeled analog. semanticscholar.org This method is particularly useful for producing large quantities of labeled DNA for structural studies. nih.gov

Advances in Enzymatic Production of Uniformly Labeled Deoxyribonucleic Acid

Enzymatic methods provide a powerful alternative to chemical synthesis for producing uniformly labeled DNA, especially for longer sequences. nih.govthe-scientist.com This biological approach typically involves growing microorganisms, such as specific strains of bacteria, in a medium where the sole sources of carbon and nitrogen are ¹³C (e.g., ¹³C-glucose) and ¹⁵N (e.g., ¹⁵N-ammonium chloride), respectively. nih.govnih.gov The microorganisms metabolically incorporate these heavy isotopes into all their cellular components, including the building blocks of DNA.

The DNA is then extracted from the biomass, hydrolyzed into individual deoxynucleosides, and enzymatically phosphorylated to yield uniformly ¹³C,¹⁵N-labeled deoxynucleoside triphosphates (dNTPs). nih.gov These labeled dNTPs serve as substrates for DNA polymerases in in vitro synthesis reactions to produce the desired uniformly labeled DNA oligonucleotide. nih.govqiagen.com Enzymes like Klenow fragment, T7 DNA polymerase, and Taq DNA polymerase are commonly used for this purpose. qiagen.com This method is highly efficient for generating long strands of DNA and is not constrained by the length limitations often encountered in chemical synthesis. the-scientist.comfrontiersin.org

Comparative Analysis of Isotope Labeling Methodologies for Nucleic Acids

The choice between chemical and enzymatic synthesis for producing isotopically labeled nucleic acids depends on the specific requirements of the research application, such as the desired labeling pattern (site-specific vs. uniform), the length of the oligonucleotide, and the required yield.

Chemical Synthesis Advantages for Precise, Site-Specific Labeling

The foremost advantage of chemical synthesis using phosphoramidite chemistry is the ability to introduce labels at precisely defined locations within a nucleic acid sequence. silantes.comfrontiersin.org Using building blocks like DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅, researchers can dictate the exact position of a labeled nucleobase during the stepwise, solid-phase synthesis of an oligonucleotide. aatbio.com This site-specific control is crucial for many NMR studies that aim to probe the structure and dynamics of a particular region of a DNA or RNA molecule.

This method allows for the creation of oligonucleotides with a single labeled nucleotide, specific labeled domains, or alternating labeled and unlabeled residues. Such precise labeling patterns are often impossible to achieve through purely enzymatic methods. silantes.com The chemical approach also allows for the incorporation of a wide variety of modifications and labels, including fluorophores and biotin, in addition to stable isotopes. aatbio.comoup.com

Enzymatic Synthesis Advantages for Uniform and Large-Scale Labeling

Enzymatic synthesis excels in producing long, uniformly labeled DNA molecules. the-scientist.comsynbiobeta.com Unlike chemical synthesis, which becomes less efficient and more error-prone as the length of the oligonucleotide increases (typically beyond 200 bases), enzymatic methods using DNA polymerases can generate products thousands of base pairs long. frontiersin.orgsynbiobeta.com This makes it the preferred method for studies requiring large, fully labeled DNA constructs. nih.gov

Furthermore, enzymatic synthesis is generally more environmentally friendly, as it relies on aqueous solutions and avoids the hazardous organic solvents required for phosphoramidite chemistry. frontiersin.org The process can be scaled up to produce milligram quantities of labeled DNA, which is often necessary for NMR spectroscopy and other biophysical techniques. nih.gov The development of novel PCR strategies, such as endonuclease-sensitive repeat amplification (ESRA), has further enhanced the yield and ease of producing uniformly labeled DNA. nih.gov

Chemo-Enzymatic Hybrid Approaches for Complex Constructs

Chemo-enzymatic approaches combine the strengths of both chemical and enzymatic synthesis to create complex, selectively labeled nucleic acid constructs. nih.gov This hybrid strategy often involves the chemical synthesis of a short, site-specifically labeled oligonucleotide, which is then used as a primer in an enzymatic reaction. nih.gov For example, a primer containing a single DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ residue can be used in a PCR amplification or a primer extension reaction to generate a much larger DNA molecule that is specifically labeled at only the primer's location.

This strategy is exceptionally versatile, allowing for the site-specific labeling of large DNA and RNA molecules that are too long to be practically made by chemical synthesis alone. h1.cooup.com By combining the precision of chemical modification with the processivity and efficiency of enzymatic amplification, researchers can generate sophisticated molecular tools for detailed structural and functional analyses. nih.govnih.gov

| Feature | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis | Chemo-Enzymatic Hybrid |

|---|---|---|---|

| Labeling Pattern | Precise, site-specific | Uniform | Site-specific within a large molecule |

| Typical Oligo Length | Short (< 200 bases) | Long (> 200 bases, up to kilobases) | Long (> 200 bases, up to kilobases) |

| Primary Advantage | Positional control of label | Efficiency for long strands, uniform labeling | Combines precision and ability to label large molecules |

| Key Reagents | Labeled phosphoramidites (e.g., DMT-dG(ib)-¹³C₁₀,¹⁵N₅) | Labeled dNTPs, DNA/RNA polymerases | Chemically synthesized labeled primers, unlabeled dNTPs, polymerases |

| Waste Products | Hazardous organic solvents | Primarily aqueous, less hazardous | Aqueous with smaller initial chemical waste |

Solution Stability and Degradation Pathways of Labeled Phosphoramidites

The stability of phosphoramidite solutions is a critical factor for the successful synthesis of high-quality oligonucleotides. Phosphoramidites, including DMT-dG(ib) Phosphoramidite, are sensitive to moisture and can degrade over time in the acetonitrile solvent used on DNA synthesizers. tandfonline.comresearchgate.net Studies have shown that the stability of the four standard deoxyribonucleoside phosphoramidites decreases in the order T > dC > dA > dG. tandfonline.comnih.gov The 2'-deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation. researchgate.netnih.gov

The primary degradation pathways involve acid-catalyzed hydrolysis due to trace amounts of water in the acetonitrile. tandfonline.comnih.gov This hydrolysis leads to the formation of an H-phosphonate species. tandfonline.com Further degradation can occur through the elimination of the cyanoethyl protecting group and other side reactions. tandfonline.com The degradation of dG phosphoramidites is autocatalytic, meaning the degradation products can accelerate the breakdown of the remaining phosphoramidite, which contributes to its lower stability compared to the other bases. tandfonline.comnih.gov

After five weeks of storage in acetonitrile under an inert atmosphere, the purity of dG phosphoramidite can decrease by as much as 39%, whereas dC and T amidites may only see a 2% reduction. tandfonline.comnih.gov To mitigate this degradation, it is recommended to use fresh, high-purity, low-water-content acetonitrile and to store phosphoramidite solutions at low temperatures when not in use. Adding molecular sieves or small amounts of a mild base to the solution can also enhance stability by removing water and neutralizing acidic impurities. tandfonline.comnih.gov

| Phosphoramidite | Purity Reduction after 10 Days (%) | Purity Reduction after 5 Weeks (%) | Primary Degradation Products |

|---|---|---|---|

| dG(ib) | ~7.5% | ~39% | CE-H-phosphonate, H-phosphonate, CE-phosphonoamidate |

| dA(bz) | ~0.7% | ~6% | Hydrolysis and elimination products |

| dC(bz) | ~0.4% | ~2% | Hydrolysis and elimination products |

| T | ~0.4% | ~2% | Hydrolysis and elimination products |

Data compiled from studies on standard phosphoramidite stability. tandfonline.comnih.gov

Applications in Advanced Spectroscopic Techniques for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of ¹³C,¹⁵N-Labeled Deoxyribonucleic Acids

The incorporation of DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ into synthetic oligonucleotides is instrumental for a variety of sophisticated NMR experiments. The presence of these stable isotopes allows for the application of heteronuclear NMR techniques, which are essential for studying the complexities of DNA molecules in solution.

Enhancing Spectral Resolution and Resonance Assignment with Isotopic Labels

One of the primary challenges in the NMR study of nucleic acids is severe spectral overlap, a consequence of the limited chemical shift dispersion of protons in these molecules. nih.gov The introduction of ¹³C and ¹⁵N isotopes provides additional dimensions to the NMR experiment, spreading out the signals and dramatically improving spectral resolution. nih.gov This simplification of complex spectra is crucial for the unambiguous assignment of resonances to specific atoms within the DNA molecule. nih.govresearchgate.net

The use of uniformly ¹³C,¹⁵N-labeled phosphoramidites facilitates the application of multi-dimensional heteronuclear NMR experiments. researchgate.netnih.gov These experiments correlate the chemical shifts of protons with their directly attached ¹³C and ¹⁵N nuclei, as well as with neighboring nuclei. This network of correlations provides a roadmap for assigning the signals of each nucleotide residue in the sequence. For larger proteins and nucleic acids, these methods are particularly useful for spectral differentiation and identification. nih.gov

| Technique | Benefit of ¹³C,¹⁵N Labeling | Impact on DNA Structural Studies |

| 2D/3D Heteronuclear Correlation Spectroscopy (e.g., HSQC, HNCO) | Spreads out overlapping proton signals into ¹³C and ¹⁵N dimensions. | Enables unambiguous assignment of backbone and base resonances. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) on labeled samples | Filters proton signals based on their attachment to ¹³C or ¹⁵N, reducing spectral crowding. | Facilitates the determination of through-space proximities between protons, which is essential for 3D structure calculation. |

| Isotope-Edited/Filtered Experiments | Selectively observes protons attached to the isotopic labels. | Simplifies spectra of complex systems, such as protein-DNA complexes, by focusing on the labeled component. nih.gov |

Investigation of Nucleic Acid Conformations and Intramolecular Dynamics

Isotopically labeled phosphoramidites are invaluable for probing the conformational landscape and internal motions of DNA. oup.com NMR relaxation-based experiments, which measure the decay of nuclear spin magnetization, are highly sensitive to molecular motions on a wide range of timescales. The presence of isolated ¹H-X (where X is ¹³C or ¹⁵N) spin pairs, made possible by isotopic labeling, simplifies the analysis of relaxation data and provides detailed insights into the dynamics of the sugar-phosphate backbone and the bases. oup.comnih.gov

Atom-specific isotope labeling can be particularly advantageous for dynamic studies, as it creates isolated spin systems with simple relaxation behavior. nih.gov By analyzing the relaxation parameters of different nuclei within the labeled deoxynucleoside, researchers can characterize the amplitude and timescale of local motions, providing a detailed picture of the flexibility and conformational heterogeneity of the DNA molecule.

Probing Protein-Nucleic Acid Interactions and Binding Dynamics

Understanding how proteins recognize and bind to specific DNA sequences is fundamental to molecular biology. NMR spectroscopy with isotopically labeled DNA is a powerful tool for studying these interactions at atomic resolution. nih.gov By incorporating ¹³C,¹⁵N-labeled deoxynucleosides into a DNA molecule, researchers can selectively monitor the chemical environment of the DNA upon protein binding.

Changes in the chemical shifts of the labeled DNA resonances can identify the specific nucleotides involved in the protein-DNA interface. Furthermore, isotope-edited NMR experiments can be used to filter out the signals from the unlabeled protein, allowing for a clear view of the DNA in the complex. nih.gov This approach provides valuable information on the structural changes that occur in both the DNA and the protein upon complex formation.

| NMR Parameter | Information Gained from Labeled DNA | Significance for Protein-DNA Interaction Studies |

| Chemical Shift Perturbations | Identifies the specific nucleotides at the binding interface. | Maps the protein's footprint on the DNA. |

| Nuclear Overhauser Effects (NOEs) | Determines intermolecular distances between the protein and the DNA. | Defines the 3D structure of the protein-DNA complex. |

| Relaxation Data | Characterizes changes in DNA dynamics upon protein binding. | Reveals allosteric effects and conformational changes induced by the interaction. |

Studies of DNA G-Quadruplexes and Other Non-Canonical Structures

G-quadruplexes are non-canonical four-stranded DNA structures formed in guanine-rich sequences. nih.govresearchgate.net These structures are implicated in various biological processes and are of significant interest as therapeutic targets. NMR is a key technique for elucidating the complex folding topologies of G-quadruplexes. nih.govresearchgate.net

The imino protons of guanines involved in the G-tetrads that form the core of the quadruplex have characteristic chemical shifts that serve as a hallmark of G-quadruplex formation. nih.govresearchgate.net Site-specific incorporation of ¹⁵N-labeled guanine (B1146940) phosphoramidites is a powerful method for unambiguously assigning these crucial imino proton resonances. nih.govnih.gov Uniform ¹³C,¹⁵N-labeling further aids in the complete resonance assignment of these complex structures, enabling detailed structural and dynamic characterization. researchgate.net

Quantitative Measurements of Biomolecular Electrostatics in Nucleic Acid Systems

Electrostatic interactions play a crucial role in the structure, stability, and function of nucleic acids. utmb.edunih.gov Recently, novel NMR methods have been developed to quantitatively measure local electrostatic potentials around biomolecules in solution, without relying on 3D structure information. utmb.edunih.gov These methods often utilize paramagnetic relaxation enhancement (PRE) caused by charged cosolutes. nih.govacs.org

The use of ¹³C,¹⁵N-labeled DNA is essential for these studies as it allows for the resolution and assignment of numerous proton signals throughout the molecule. nih.govacs.org By analyzing the PRE effects on these assigned protons, it is possible to determine the effective near-surface electrostatic potentials at over 100 sites in both the major and minor grooves of the DNA. nih.govacs.org This experimental data provides an unprecedented opportunity to validate and refine theoretical models of biomolecular electrostatics. nih.govnih.gov

Mass Spectrometry (MS) Applications of Labeled Nucleic Acids

Mass spectrometry is a highly sensitive analytical technique that can be used to determine the mass-to-charge ratio of molecules. The incorporation of stable isotopes like ¹³C and ¹⁵N into nucleic acids provides a distinct mass shift that can be readily detected by MS. This allows for a range of applications, particularly in quantitative studies.

Stable isotope probing (SIP) combined with mass spectrometry is a powerful tool for tracing the metabolic activity of microorganisms. nih.gov By providing a ¹³C-labeled substrate, researchers can follow the incorporation of the heavy isotope into the DNA of the organisms. Subsequent analysis by ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) can quantify the level of ¹³C enrichment in the nucleobases, providing a measure of metabolic activity. nih.gov The use of ¹³C,¹⁵N-labeled standards, such as those derived from DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅, can improve the accuracy and reliability of these quantitative measurements.

Furthermore, dynamic secondary ion mass spectrometry (D-SIMS) can be used to image individual DNA fibers labeled with ¹³C and ¹⁵N, allowing for the study of DNA replication and rearrangements at the nanoscale. researchgate.net

| Mass Spectrometry Technique | Application with Labeled Nucleic Acids | Research Finding |

| UHPLC-MS/MS | Quantitation of ¹³C enrichment in nucleic acids for stable isotope probing (SIP). nih.gov | Allows for the characterization of isotopic enrichment kinetics in microbial communities. nih.gov |

| Isotope-Ratio Mass Spectrometry | Direct measurement of ¹³C content in nucleic acids. nih.gov | Provides a quantitative measure of isotopic incorporation. |

| Dynamic Secondary Ion Mass Spectrometry (D-SIMS) | Imaging of individual DNA fibers labeled with ¹³C and ¹⁵N. researchgate.net | Enables the study of DNA replication and fine-scale rearrangements. researchgate.net |

Quantitative Analysis of Deoxyribonucleic Acid Adducts via Stable Isotope Dilution Mass Spectrometry (SILMS)

Stable Isotope Dilution Mass Spectrometry (SILMS) is considered a gold standard for the quantitative analysis of DNA adducts due to its high specificity, sensitivity, and accuracy. nih.govnih.gov This methodology is essential for determining the concentration of DNA adducts in biological samples, which are often present at very low levels, typically between 0.01 to 10 adducts per 10⁸ normal nucleotides. nih.govnih.gov The core principle of SILMS involves spiking a known quantity of a stable isotope-labeled internal standard into a sample prior to analysis. This standard is chemically identical to the analyte of interest (the DNA adduct) but has a greater mass due to the incorporated heavy isotopes.

DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ is used to synthesize these essential internal standards. For example, a ¹³C₁₀,¹⁵N₅-labeled 2'-deoxyguanosine (B1662781) standard, once incorporated into a DNA adduct, will co-elute with the unlabeled (native) adduct during liquid chromatography but will be distinguished by the mass spectrometer based on its mass-to-charge ratio (m/z). toxicology.org By comparing the signal intensity of the native adduct to that of the known amount of the labeled internal standard, precise absolute quantification can be achieved. nih.gov This method effectively corrects for sample loss during extraction, purification, and analysis, thereby ensuring high accuracy. nih.gov

Table 1: Example of SILMS Data for a Hypothetical DNA Adduct

This interactive table illustrates how a native DNA adduct and its corresponding stable isotope-labeled internal standard would appear in a mass spectrometry analysis.

| Analyte | Molecular Formula | Isotopic Label | Mass-to-Charge Ratio (m/z) | Relative Abundance |

| Native dG Adduct | C₁₀H₁₃N₅O₄-R | None | [X] | Measured from Sample |

| Labeled dG Adduct Standard | ¹³C₁₀H₁₃¹⁵N₅O₄-R | ¹³C₁₀, ¹⁵N₅ | [X + 15] | Known Spiked Amount |

Differentiation of Exogenous and Endogenous Deoxyribonucleic Acid Adduct Formation

A significant challenge in toxicology and cancer risk assessment is that DNA adducts formed from exposure to external chemicals (exogenous sources) can be structurally identical to those generated by normal metabolic and physiological processes within the body (endogenous sources). nih.govacs.org SILMS provides a powerful solution to this problem. acs.orgnih.govtera.org

By exposing an experimental system, such as laboratory animals or cell cultures, to a stable isotope-labeled version of a chemical carcinogen, the DNA adducts that form from this external exposure will contain the isotopic label. nih.gov Consequently, mass spectrometry can differentiate between the labeled, exogenously formed adducts and the unlabeled, endogenously formed ones. acs.org

In this context, while the labeled carcinogen provides the means to differentiate the source of the adduct, a ¹³C₁₀,¹⁵N₅-labeled internal standard synthesized from DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ is still required for the accurate quantification of both the endogenous and exogenous adduct pools. toxicology.org This dual-labeling strategy allows researchers to precisely measure the contribution of each source to the total DNA adduct burden, which is critical for understanding the risks associated with low-level chemical exposures. nih.govnih.gov

Table 2: Differentiating Adduct Origins with Mass Spectrometry

This table demonstrates the principle of using stable isotopes to distinguish between DNA adducts from different sources.

| Adduct Type | Source of Carcinogen | Resulting Adduct | Detectable by Mass Spectrometer |

| Endogenous Adduct | Internal metabolic processes | Unlabeled (Native Mass) | Yes |

| Exogenous Adduct | Exposure to a labeled carcinogen (e.g., ¹³C-labeled) | Labeled (Higher Mass) | Yes |

| Internal Standard | Synthesized using DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ | Labeled (Highest Mass) | Yes |

Applications in Mechanistic Studies of Chemical Carcinogenesis Involving Deoxyribonucleic Acid Adducts

The formation of DNA adducts is recognized as a key initiating event in the process of chemical carcinogenesis. nih.govresearchgate.net The persistence of these adducts can lead to mutations during DNA replication, potentially resulting in cancer. nih.govnih.gov The precise quantification of specific adducts, enabled by standards derived from DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅, is invaluable for mechanistic studies. nih.gov

Research findings from such studies help to:

Establish Dose-Response Relationships: By accurately measuring adduct levels at different exposure concentrations, scientists can establish a clearer relationship between the dose of a carcinogen and the extent of DNA damage. nih.gov

Identify Bioactivation Pathways: Many chemicals are not carcinogenic themselves but are converted into reactive electrophiles by metabolic enzymes. Quantifying the specific adducts formed helps to elucidate these metabolic activation pathways. nih.gov

Evaluate DNA Repair Capacity: The rate at which adducts are removed from DNA is a measure of an organism's DNA repair efficiency. SILMS can be used to monitor adduct levels over time after exposure, providing insights into repair kinetics.

Enhance Risk Assessment: Data on adduct formation and persistence provide a mechanism-based biomarker of exposure and effect, allowing for more accurate human health risk assessments for chemical carcinogens. nih.govresearchgate.net

Table 3: Role of Quantitative Adduct Analysis in Carcinogenesis Research

This table summarizes how the precise measurement of DNA adducts informs various stages of cancer research.

| Research Area | Application of Quantitative Adduct Data | Research Outcome |

| Hazard Identification | Confirms that a chemical reacts with DNA to form adducts. nih.gov | Classifies a chemical as a DNA-reactive agent. |

| Dose-Response Assessment | Correlates exposure levels with the number of adducts formed. nih.gov | Helps define safe exposure limits. |

| Mechanism of Action | Identifies the specific types of adducts and their location in the genome. | Elucidates how a chemical causes mutations. |

| Molecular Epidemiology | Measures adducts in human populations to link exposure to cancer risk. acs.org | Strengthens evidence for a chemical's carcinogenicity in humans. |

Elucidation of Site-Specific Deoxyribonucleic Acid Modifications

These site-specifically labeled oligonucleotides are powerful tools for investigating the structural and functional consequences of individual DNA lesions. Researchers can synthesize a piece of DNA containing a single, isotopically labeled adduct and use it in a variety of assays to ask highly specific questions, such as:

How does a specific adduct alter the local DNA structure (e.g., conformation of the double helix)?

Does the presence of an adduct at a particular site block the progression of DNA polymerase during replication?

How efficiently do DNA repair enzymes recognize and excise an adduct from a specific sequence context?

By using a ¹³C₁₀,¹⁵N₅-labeled nucleoside, the fate of that specific position can be tracked using mass spectrometry or NMR spectroscopy, providing unparalleled insight into the molecular mechanisms of DNA damage and repair. nih.gov

Investigations into Deoxyribonucleic Acid Structure, Dynamics, and Molecular Interactions

Elucidation of Three-Dimensional Structures of Isotopically Labeled Oligonucleotides

The determination of high-resolution three-dimensional structures of DNA is fundamental to understanding its biological function. However, NMR studies of nucleic acids are often hampered by severe spectral crowding and signal overlap due to the limited chemical shift dispersion of the four standard nucleotides. acs.orgmdpi.com The incorporation of ¹³C and ¹⁵N isotopes using reagents like DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a powerful strategy to overcome these limitations. pnas.orgnih.gov

Isotopic labeling enables the use of multidimensional heteronuclear NMR experiments, which separate signals based on the chemical shifts of the attached ¹³C and ¹⁵N nuclei, in addition to the standard proton (¹H) shifts. pnas.orgnih.gov This addition of heteronuclear dimensions dramatically increases spectral dispersion, allowing for the unambiguous assignment of resonances even in larger and more complex DNA molecules. pnas.org Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹³C HSQC provide detailed correlation maps that are essential for tracing the connectivity of the entire molecule.

The ability to generate sufficient quantities of uniformly ¹³C,¹⁵N-labeled DNA has been a critical advancement for structural studies. researchgate.net These labeled samples allow for the application of a suite of triple-resonance NMR experiments, originally developed for protein structure determination, which are vital for assigning the backbone and sugar resonances of the DNA. royalsocietypublishing.orgprotein-nmr.org.uk The precise structural restraints obtained from these experiments, such as distances from Nuclear Overhauser Effect (NOE) data and dihedral angles from scalar couplings, are then used to compute detailed 3D models of the DNA oligonucleotide.

| NMR Experiment | Purpose | Information Gained |

|---|---|---|

| ¹H-¹⁵N HSQC | Correlation of protons with directly bonded nitrogen atoms. | Fingerprint of base-pair and amino group resonances. |

| ¹H-¹³C HSQC | Correlation of protons with directly bonded carbon atoms. | Assignment of sugar and base carbon resonances. |

| HNCA/HNCACB | Correlation of backbone amide protons and nitrogens with α and β carbons. (Adapted for nucleic acids) | Sequential backbone resonance assignment. |

| NOESY (¹³C/¹⁵N-edited) | Detection of through-space proximity of protons. | Inter-proton distance restraints for structure calculation. |

Analysis of Conformational Flexibility and Dynamic Processes in Nucleic Acids

Beyond static structures, DNA molecules are highly dynamic, and their conformational flexibility is crucial for their biological functions, including protein recognition and catalytic activity. royalsocietypublishing.org Studying these dynamic processes is challenging, but the site-specific incorporation of isotopes like ¹³C and ¹⁵N provides a powerful handle for investigation by NMR spectroscopy. mdpi.comnih.gov

The use of labeled phosphoramidites allows for the creation of isolated ¹H-¹³C spin-pairs within the DNA sequence. mdpi.com This atom-specific labeling simplifies the analysis of relaxation behavior and scalar couplings, which are sensitive to molecular motions on a wide range of timescales. nih.gov By measuring parameters such as spin-lattice (T1) and spin-spin (T2) relaxation times, and heteronuclear NOEs, researchers can characterize the amplitude and frequency of motions within the sugar-phosphate backbone and at the individual bases. mdpi.com This has been successfully applied to probe the functional dynamics in various DNA and RNA constructs. mdpi.com

For instance, detailed analysis of relaxation dispersion can reveal the presence of "invisible" or transiently populated conformational states that are critical for function but cannot be observed in a static 3D structure. These studies provide a more complete picture of the conformational landscape available to a DNA molecule in solution, linking its structural flexibility directly to its biological activity. acs.org

| Parameter | Timescale of Motion Detected | Information Revealed |

|---|---|---|

| T1 (Spin-Lattice Relaxation) | Picoseconds to nanoseconds (ps-ns) | Fast internal motions of bond vectors. |

| T2 (Spin-Spin Relaxation) | Microseconds to milliseconds (µs-ms) | Slower conformational exchange processes. |

| Heteronuclear NOE | Picoseconds to nanoseconds (ps-ns) | Amplitude of fast internal motions (flexibility). |

| Relaxation Dispersion | Microseconds to milliseconds (µs-ms) | Kinetics and thermodynamics of exchange between conformational states. |

Characterization of Nucleic Acid Folding and Unfolding Pathways

The process by which a DNA strand adopts its correct three-dimensional fold is a complex and dynamic event. Understanding these folding and unfolding pathways is key to comprehending phenomena like the formation of G-quadruplex structures or DNA hybridization. Isotopic labeling offers a way to monitor these processes in real-time at atomic resolution. nih.gov

By incorporating ¹³C and ¹⁵N labels into the DNA, researchers can track the chemical shift changes of individual atoms as the molecule transitions between its unfolded (denatured) and folded (native) states. nih.gov These changes serve as sensitive probes of the local chemical environment, providing a residue-by-residue account of the folding process. For example, the formation of specific hydrogen bonds during folding can be directly observed through the signals of the involved ¹⁵N atoms.

These methods are particularly valuable for studying the folding of complex structures like G-quadruplexes, which are implicated in gene regulation. nih.gov By using DNA synthesized with DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅, the guanosine (B1672433) residues that form the core G-quartets of the structure can be specifically monitored. This allows for the detailed characterization of folding intermediates and the elucidation of the effects of ion binding and other factors on the stability and folding pathway of the structure.

| Observed Change in NMR Signal | Corresponding Molecular Event |

|---|---|

| Large change in ¹H/¹⁵N chemical shift of imino groups | Formation or breaking of hydrogen bonds in base pairs. |

| Appearance of new cross-peaks in NOESY spectra | Formation of specific tertiary contacts. |

| Changes in ¹³C chemical shifts of the sugar backbone | Adoption of a specific sugar pucker or backbone conformation. |

| Signal broadening in specific regions | Conformational exchange on an intermediate timescale during folding. |

Probing Specific Molecular Interactions with Small Ligands and Proteins

The interaction of DNA with other molecules, such as proteins (e.g., transcription factors, polymerases) and small ligands (e.g., drugs), is central to virtually all cellular processes. royalsocietypublishing.orgsilantes.com Isotopic labeling of DNA provides a precise method for mapping these interaction interfaces and understanding the structural and dynamic consequences of binding. silantes.comnih.gov

In NMR studies of protein-DNA complexes, isotopic labeling can be used in several ways. A common strategy involves preparing a complex where the DNA is ¹³C/¹⁵N-labeled and the protein is unlabeled. royalsocietypublishing.org Using isotope-filtered NMR experiments, it is possible to selectively observe only the signals from the labeled DNA. Upon protein binding, specific DNA resonances will show chemical shift perturbations (CSPs) or line broadening, identifying the precise nucleotides that are in contact with the protein. royalsocietypublishing.orgnih.gov This approach was used to reveal a hydrophobic contact between a thymine (B56734) methyl group and a valine residue in the glucocorticoid receptor DNA-binding domain complex. nih.gov

Conversely, labeling the protein while leaving the DNA unlabeled allows for mapping the interaction surface on the protein. royalsocietypublishing.org A more powerful approach, double-labeling, involves studying a complex where both the protein and the DNA are isotopically labeled, which can provide intermolecular distance restraints. royalsocietypublishing.org These methods allow for the detailed characterization of binding interfaces, the identification of conformational changes upon complex formation, and a deeper understanding of the molecular basis of binding specificity. royalsocietypublishing.orgsilantes.com

| Technique | Principle | Information Obtained |

|---|---|---|

| NMR Chemical Shift Perturbation (CSP) | Changes in the chemical shifts of labeled DNA atoms upon binding of a ligand or protein. | Identifies the binding site on the DNA. |

| Isotope-Filtered NOESY | Detects NOEs only between protons on the labeled molecule (DNA) and the unlabeled molecule (protein). | Provides intermolecular distance restraints to define the orientation of the molecules in the complex. |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Quantitative mass spectrometry approach where proteins are labeled to differentiate specific from non-specific DNA binders. nih.gov | Identifies proteins that specifically bind to a particular DNA sequence. nih.gov |

| Electrophoretic Mobility Shift Assay (EMSA) | Detects a shift in the migration of a DNA fragment in a gel upon protein binding. thermofisher.com Isotopic labels can be used for detection via MS. | Confirms DNA-protein binding and can assess binding affinity. thermofisher.com |

Studies of Deoxyribonucleic Acid Metabolism and Repair Mechanisms Using Isotope Labeling

Tracing Deoxyribonucleic Acid Replication and Turnover Processes

The ability to distinguish newly synthesized DNA from pre-existing strands is fundamental to understanding DNA replication and turnover. The incorporation of ¹³C₁₀,¹⁵N₅-labeled deoxyguanosine acts as a tracer, allowing for the precise measurement of DNA synthesis rates and the dynamics of its degradation and recycling.

In a typical experiment, cells are cultured in a medium containing DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅. As cells divide, this labeled precursor is incorporated into the newly synthesized DNA. By harvesting the DNA at different time points and analyzing it using mass spectrometry, researchers can quantify the amount of labeled guanosine (B1672433). This data provides a direct measure of the rate of DNA replication.

| Time Point (Hours) | Percentage of Labeled Guanosine Incorporation |

| 0 | 0% |

| 6 | 15% |

| 12 | 35% |

| 24 | 60% |

| 48 | 85% |

| This interactive table illustrates a hypothetical time-course experiment showing the percentage of ¹³C₁₀,¹⁵N₅-labeled guanosine incorporated into the DNA of a rapidly dividing cell line. |

Furthermore, by removing the labeled medium and monitoring the decrease in the labeled guanosine signal over time, scientists can study the rate of DNA turnover. This is crucial for understanding cellular homeostasis and the processes that govern the removal and replacement of DNA in different cell types and tissues.

Mechanistic Investigations of Deoxyribonucleic Acid Damage Response (DDR) Pathways

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions. The use of DNA substrates synthesized with DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ allows for detailed mechanistic studies of these pathways.

Researchers can create synthetic DNA oligonucleotides containing a specific type of damage, such as an oxidized guanine (B1146940) (8-oxo-dG), at a precise location, with the damaged base and its neighbors being isotopically labeled. These labeled DNA substrates are then introduced into cell extracts or purified protein systems. The distinct mass of the labeled fragment containing the damage allows for its unambiguous tracking as it is processed by the DDR machinery.

For instance, the recruitment of repair proteins to the site of damage can be monitored. By cross-linking proteins to the labeled DNA and analyzing the resulting complexes by mass spectrometry, the specific proteins that bind to the damaged site can be identified. This has been instrumental in elucidating the order of events in various repair pathways and identifying novel DDR factors.

Characterization of Deoxyribonucleic Acid Repair Enzyme Activities with Labeled Substrates

Isotopically labeled substrates are invaluable for characterizing the activity of DNA repair enzymes. By synthesizing a DNA duplex containing a ¹³C₁₀,¹⁵N₅-labeled guanine that is, for example, mismatched with an opposite base, the activity of mismatch repair (MMR) enzymes can be precisely quantified.

In an in vitro assay, a purified MMR enzyme is incubated with the labeled DNA substrate. The reaction is stopped at various time points, and the products are analyzed by liquid chromatography-mass spectrometry (LC-MS). The enzymatic cleavage of the DNA strand containing the labeled, mismatched base results in the formation of smaller, labeled DNA fragments. By monitoring the appearance of these fragments over time, the enzyme's kinetic parameters, such as the rate of reaction and substrate specificity, can be determined with high accuracy.

| Enzyme Concentration (nM) | Initial Rate of Labeled Substrate Cleavage (fmol/min) |

| 0.5 | 10.2 |

| 1.0 | 21.5 |

| 2.5 | 55.8 |

| 5.0 | 110.3 |

| 10.0 | 205.1 |

| This interactive table provides hypothetical data on the initial reaction rates of a DNA glycosylase with a ¹³C₁₀,¹⁵N₅-labeled DNA substrate at varying enzyme concentrations. |

This approach has been particularly useful in studying the function of DNA glycosylases, enzymes that recognize and remove specific damaged or inappropriate bases. The use of labeled substrates allows for the direct detection of the excised base and the resulting abasic site, providing a clear and quantitative measure of enzyme activity.

Understanding Mutagenesis and Carcinogenesis via Deoxyribonucleic Acid Adduct Formation and Repair Pathways

DNA adducts are chemical modifications to DNA that can arise from exposure to carcinogens and can lead to mutations if not repaired. The study of DNA adduct formation and repair is central to understanding the molecular basis of carcinogenesis. DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ serves as a crucial tool in this field.

By synthesizing oligonucleotides containing a ¹³C₁₀,¹⁵N₅-labeled guanine and then reacting them with a specific carcinogen, researchers can generate DNA adducts with a known isotopic signature. These labeled adducts can then be used as internal standards in mass spectrometry-based studies to accurately quantify the levels of the same adducts in biological samples from humans or animals exposed to the carcinogen. This allows for a precise assessment of DNA damage. toxicology.orgacs.org

Furthermore, these labeled substrates can be used to investigate the efficiency and fidelity of DNA repair pathways in removing specific adducts. By incubating the adducted, labeled DNA in cell extracts, scientists can monitor the removal of the adduct and the subsequent repair of the DNA. This can reveal whether an adduct is efficiently repaired or if it persists, potentially leading to mutations during DNA replication.

| Adduct Type | Repair Efficiency (%) in Cell Extract A | Repair Efficiency (%) in Cell Extract B |

| Benzo[a]pyrene-dG | 85 | 45 |

| Aflatoxin B1-dG | 92 | 60 |

| Malondialdehyde-dG | 70 | 30 |

| This interactive table illustrates hypothetical data comparing the repair efficiency of different ¹³C₁₀,¹⁵N₅-labeled guanine adducts in cell extracts from two different cell lines, highlighting potential differences in their DNA repair capacities. |

These studies provide critical insights into how different individuals might vary in their susceptibility to carcinogens based on their DNA repair capabilities, and they help to elucidate the fundamental mechanisms that protect the genome from the damaging effects of environmental and endogenous agents.

Bioanalytical Applications of Labeled Nucleic Acids in Research

Development of Quantitative Assays for Nucleic Acids in Biological Matrices

The accurate quantification of nucleic acids in biological matrices is paramount for pharmacokinetic studies and for understanding the disposition of nucleic acid-based therapeutics. The development of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is essential for the advancement of these novel therapies. A significant challenge in oligonucleotide bioanalysis is the potential for variability during sample preparation and analysis. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted approach to address these challenges, ensuring the accuracy and precision of the assay.

DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ serves as a critical building block for the synthesis of SIL-IS for oligonucleotides. By incorporating this labeled phosphoramidite (B1245037) into a synthetic oligonucleotide that mirrors the therapeutic agent, a mass-shifted analog is created. This SIL-IS can be spiked into biological samples at a known concentration at the beginning of the sample preparation process. As it is chemically identical to the analyte of interest, it experiences the same extraction inefficiencies and matrix effects during LC-MS analysis. The ratio of the analyte signal to the SIL-IS signal is then used for quantification, effectively normalizing for any variations and leading to a more reliable and reproducible measurement.

The validation of these bioanalytical methods is a critical step to ensure they meet the stringent requirements of regulatory agencies. This validation process assesses various parameters, including accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). The use of a SIL-IS is often a key component in achieving the required level of robustness for these assays.

| Assay Parameter | Description | Typical Performance with SIL-IS |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Sub-ng/mL levels in plasma. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |

Applications in Gene Expression Analysis using Labeled Precursors

Understanding the dynamics of gene expression is fundamental to unraveling the complexities of cellular processes and disease pathogenesis. Metabolic labeling with stable isotope-labeled precursors provides a powerful tool to study the synthesis, processing, and decay of RNA molecules. By introducing labeled nucleosides into cell culture, newly transcribed RNA becomes isotopically labeled, allowing it to be distinguished from the pre-existing RNA pool.

Phosphoramidites like DMT-dG(ib) Phosphoramidite-¹³C₁₀,¹⁵N₅ can be used to synthesize labeled nucleosides that are then taken up by cells and incorporated into newly synthesized RNA. This approach, often referred to as metabolic flux analysis, enables the tracking of carbon and nitrogen atoms through various metabolic pathways, providing insights into nucleotide biosynthesis and RNA metabolism.

The analysis of the labeled RNA, typically by mass spectrometry, allows for the quantification of RNA turnover rates and provides a more dynamic picture of gene expression compared to methods that only measure steady-state RNA levels. This is particularly valuable for studying cellular responses to stimuli or the effects of therapeutic interventions on gene regulation.

| Application | Methodology | Key Findings |

|---|---|---|

| RNA Synthesis and Decay Rates | Metabolic labeling with ¹³C- or ¹⁵N-labeled nucleosides followed by mass spectrometry. | Precise measurement of RNA half-lives and transcription rates. |

| Nucleotide Metabolism | Metabolic flux analysis using ¹³C- and ¹⁵N-labeled precursors. | Quantification of carbon and nitrogen flow through nucleotide biosynthetic pathways. |

Advanced Labeling Strategies for Bio-orthogonal Tools and Imaging in Research

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has revolutionized our ability to visualize and study biomolecules, including nucleic acids, in their native environment. The synthesis of nucleic acids with specific chemical modifications, which can be achieved using labeled phosphoramidites, is a key enabling step for many bio-orthogonal applications.

For instance, a phosphoramidite can be synthesized to contain a bio-orthogonal handle, such as an azide (B81097) or a

Future Directions in Isotope Labeling of Nucleic Acids

Innovations in Synthesis Technologies for Complex and Novel Labeled Nucleic Acid Constructs

The chemical synthesis of isotopically labeled nucleic acids is continuously evolving, moving beyond uniform labeling to more sophisticated and targeted approaches. These innovations are critical for dissecting the structure and function of increasingly complex biological systems.

One of the most significant advancements is the refinement of chemo-enzymatic synthesis . This hybrid approach combines the precision of chemical synthesis for creating specifically labeled nucleobases and ribose sugars with the efficiency of enzymatic reactions for their incorporation into full-length nucleic acids. cuny.edunih.gov For instance, enzymes from the pentose (B10789219) phosphate (B84403) pathway can be used to synthesize nucleotide triphosphates (NTPs) from chemically synthesized, isotopically labeled precursors. nih.gov These labeled NTPs can then be used in in vitro transcription to produce large RNAs with specific labeling patterns, a task that is often challenging and low-yielding with purely chemical solid-phase synthesis, especially for oligonucleotides longer than 50 nucleotides. nih.gov

Segmental and site-specific isotope labeling represents another major frontier. nih.govoup.comnih.gov These techniques allow researchers to label specific domains or even single nucleotides within a large RNA or DNA molecule. This is often achieved by synthesizing labeled and unlabeled fragments separately and then joining them using enzymes like T4 DNA ligase or T4 RNA ligase. oup.comoup.com This "divide-and-conquer" strategy is invaluable for studying the structure and dynamics of large ribonucleoprotein complexes, as it simplifies crowded NMR spectra and allows for the focused analysis of specific regions of interest. nih.govresearchgate.net

Furthermore, improvements in solid-phase synthesis using phosphoramidite (B1245037) chemistry continue to expand the toolkit for creating novel labeled constructs. mdpi.comsilantes.com The development of new protecting groups and coupling reagents has improved the efficiency of synthesizing long oligonucleotides. While the high cost of labeled phosphoramidites can be a bottleneck, ongoing research aims to make these essential building blocks more accessible. nih.gov

Interactive Data Table: Comparison of Synthesis Technologies for Labeled Nucleic Acids

| Synthesis Technology | Description | Advantages | Limitations | Key Applications |

| Solid-Phase Chemical Synthesis | Stepwise addition of phosphoramidite building blocks on a solid support. | High purity and sequence fidelity for short to medium-length oligos. Allows for site-specific incorporation of labels. | Yield decreases significantly with increasing length. High cost of labeled phosphoramidites. | Synthesis of DNA/RNA probes, primers, and short functional nucleic acids. |

| Enzymatic Synthesis (In Vitro Transcription) | Use of polymerases (e.g., T7 RNA polymerase) to synthesize RNA from a DNA template using labeled NTPs. | Efficient production of long RNA molecules in milligram quantities. isotope.com | Less control over site-specific labeling within a long transcript (typically uniform labeling of a specific nucleotide type). | Production of large RNAs for structural studies by NMR and X-ray crystallography. |

| Chemo-Enzymatic Synthesis | Combination of chemical synthesis of labeled precursors and enzymatic incorporation into nucleic acids. | High yields of specifically labeled long nucleic acids. cuny.edu Overcomes limitations of purely chemical or enzymatic methods. | Can be a multi-step and complex process requiring expertise in both chemistry and molecular biology. | Creation of complex labeling patterns in large RNAs for detailed NMR studies. |

| Segmental Labeling (Ligation) | Ligation of chemically or enzymatically synthesized labeled and unlabeled nucleic acid fragments. | Enables domain-specific or segmental labeling of very large nucleic acids. oup.comoup.com | Requires efficient ligation strategies and purification of the final product. | NMR studies of large RNA-protein complexes. |

Expanding the Scope of NMR and Mass Spectrometry Applications with Advanced Labeling Patterns

Advanced isotopic labeling patterns are pushing the boundaries of what can be studied by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide unparalleled atomic-level detail, and their power is greatly enhanced by the strategic use of isotopes.

In NMR spectroscopy , a primary challenge in studying large nucleic acids is severe spectral crowding and line broadening, which arises from the limited chemical diversity of the four nucleotide building blocks. mdpi.comacs.org Advanced labeling strategies directly address this issue. For example, site-specific labeling , where only a few key nucleotides are isotopically enriched, can dramatically simplify complex spectra, allowing for unambiguous resonance assignment and the study of local structure and dynamics. cuny.eduresearchgate.net The incorporation of isolated ¹³C-¹H spin pairs, for instance, is particularly useful for quantifying molecular motions on the microsecond to millisecond timescale. researchgate.net

Moreover, the use of less common isotopes and novel labeling patterns, such as ¹⁹F-¹³C spin pairs , offers improved spectroscopic properties like sharper linewidths and enhanced chemical shift dispersion, which are highly advantageous for studying large RNAs. nih.govSelective deuteration of nucleotides is another powerful technique that simplifies spectra and reduces relaxation pathways, leading to sharper signals and increased sensitivity. researchgate.netmdpi.com These advanced labeling patterns are making it feasible to conduct high-resolution NMR studies on RNAs that were previously considered too large and complex. nih.govacs.org

In mass spectrometry , stable isotope labeling is the gold standard for accurate quantification of nucleic acids and their modifications. nih.gov By using a stable isotope-labeled analogue of the analyte as an internal standard—a technique known as isotope dilution mass spectrometry —researchers can achieve high precision and accuracy, even when analyzing complex biological samples. nih.gov This is crucial for studying DNA adducts, post-transcriptional modifications, and for quantifying nucleic acids in stable isotope probing (SIP) experiments. nih.govnih.gov Recent developments in ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) allow for the sensitive quantification of ¹³C-enriched nucleic acids, requiring only nanogram amounts of sample. nih.gov This enables the optimization of SIP experiments and enhances the recovery of labeled nucleic acids for downstream sequencing and analysis. nih.govresearchgate.net

Integration of Labeled Nucleic Acids in Multi-Omics Research Methodologies (e.g., Metabolomics, Epitranscriptomics)

The application of stable isotope labeling is extending beyond structural biology into the realm of multi-omics, providing powerful tools for studying the interplay between different classes of biomolecules.

In metabolomics , stable isotopes are fundamental to metabolic flux analysis , which aims to quantify the rates of metabolic reactions within a cell. alfa-chemistry.com By supplying cells with ¹³C- and ¹⁵N-labeled substrates, such as glucose or amino acids, researchers can trace the incorporation of these isotopes into various metabolic pathways, including the biosynthesis of nucleotides. alfa-chemistry.com This allows for a detailed understanding of how cellular metabolism supports the synthesis and turnover of DNA and RNA under different physiological conditions. Labeled nucleotides can also be used in tracer studies to gain insights into nucleic acid metabolism, which is crucial for understanding diseases like cancer. alfa-chemistry.com

In the burgeoning field of epitranscriptomics , which studies the role of chemical modifications on RNA, mass spectrometry has become an indispensable tool. neb.comnih.gov The accurate identification and quantification of over 150 different RNA modifications are critical for understanding their regulatory functions. neb.com Stable isotope-labeled nucleic acids and their digested single nucleoside components serve as essential internal standards for quantitative LC-MS analysis, enabling the precise measurement of modification levels in different cell types and disease states. nih.govsfb1309.de Furthermore, mass spectrometry-based proteomics, often employing stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), is used to identify and quantify the "writer," "reader," and "eraser" proteins that install, recognize, and remove these RNA modifications, respectively. nih.govresearchgate.net This integrated approach is crucial for unraveling the complex regulatory networks governed by the epitranscriptome.

Complementary Roles of Computational and Theoretical Approaches in Isotope Labeling Studies

Computational and theoretical methods are increasingly playing a synergistic role with experimental isotope labeling studies, aiding in the interpretation of complex data and the refinement of structural models.

One of the most significant contributions of computational chemistry is the prediction of NMR chemical shifts . nih.gov Using methods based on density functional theory (DFT) and other quantum chemical approaches, it is possible to calculate the expected NMR chemical shifts for a given nucleic acid structure with high accuracy. nih.govmdpi.com These theoretical predictions can be compared with experimental data obtained from isotopically labeled samples to validate 3D structures and identify potential misassignments in experimental spectra. nih.gov Fragment-based quantum chemical calculations have shown particular promise, yielding mean absolute deviations of 0.3–0.6 ppm for proton chemical shifts in a diverse set of nucleic acid structures. nih.gov

Computational modeling is also essential for understanding the dynamic nature of nucleic acids. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of DNA and RNA, which can be difficult to capture with experimental methods alone. fiveable.me When combined with experimental restraints from NMR studies on isotopically labeled molecules, MD simulations can generate more accurate and detailed models of nucleic acid ensembles in solution. nih.gov

Furthermore, theoretical calculations are being developed to better understand the fundamental principles governing NMR parameters. mdpi.com These studies help to refine the interpretation of experimental data by providing a deeper understanding of how factors like hydrogen bonding, base stacking, and solvent effects influence chemical shifts and coupling constants in isotopically labeled nucleic acids. mdpi.com The integration of these computational and theoretical approaches with advanced isotope labeling techniques is creating a powerful feedback loop, where experiments inform and validate theory, and theory, in turn, enhances the interpretation of experimental results.

Q & A

Basic: How is DMT-dG(ib) Phosphoramidite-13C10,15N5 incorporated into solid-phase DNA synthesis?

Methodological Answer:

The compound is used in automated oligonucleotide synthesis via phosphoramidite chemistry. Key steps include:

- Coupling: Activated with a mild acid (e.g., tetrazole) to form a phosphite triester bond with the growing DNA chain .

- Oxidation: Iodine/water oxidizes the phosphite to phosphate. Note that DMT-dG(ib) requires lower iodine concentrations (0.02 M) compared to other amidites to prevent side reactions .

- Deprotection: The isobutyryl (ib) protecting group on guanine is removed via ammonium hydroxide treatment post-synthesis.

Stable isotopes (13C10,15N5) enable tracking of oligonucleotide metabolism using LC-MS/MS .

Basic: What storage and handling protocols are critical for maintaining the stability of this compound?

Methodological Answer:

- Storage: Store at -20°C in anhydrous acetonitrile or tetrahydrofuran to prevent hydrolysis of the phosphoramidite group .

- Solubility: Ensure solubility in synthesis solvents (e.g., acetonitrile) by pre-drying under argon to avoid moisture-induced degradation .

- Quality Control: Monitor DMT cation release via UV spectrophotometry (495 nm) to validate coupling efficiency during synthesis .

Advanced: How do isotopic labels (13C10,15N5) influence experimental design in DNA damage studies?

Methodological Answer:

The isotopes facilitate precise quantification of DNA lesions (e.g., 8-oxo-dG) using:

- LC-MS/MS: Co-inject stable isotope internal standards (e.g., [15N5]8-oxodG) to correct for matrix effects and ionization variability .

- Isotope Tracing: Track repair kinetics in HCT116 cells by spiking synthesized oligonucleotides into genomic DNA extracts, followed by enzymatic digestion and mass spectrometry .

Note: Isotopic enrichment must exceed 99% to avoid signal overlap in high-resolution MS .

Advanced: What methodological adjustments are required when substituting DMT-dG(ib) with DMT-dG(dmf) in synthesis?

Methodological Answer:

While DMT-dG(dmf) can replace DMT-dG(ib) without altering synthesis protocols, critical adjustments include:

- Oxidizer Concentration: Reduce iodine oxidizer to 0.02 M to prevent dmf group side reactions .

- Deprotection Time: Extend ammonium hydroxide treatment by 2–4 hours due to dmf’s slower hydrolysis vs. ib .

- HPLC Validation: Use ion-pair chromatography (e.g., triethylamine acetate buffer) to confirm full deprotection and oligonucleotide purity .

Advanced: How can contradictions in coupling efficiency data be resolved when using isotopic phosphoramidites?

Methodological Answer:

Discrepancies often arise from isotopic effects on reaction kinetics or analytical interference. Mitigation strategies include:

- Kinetic Studies: Compare coupling rates of labeled vs. unlabeled amidites via real-time trityl monitoring .

- Mass Spectrometry: Use high-resolution MS to distinguish isotopic peaks from side products (e.g., cyanoethyl adducts) .

- Controlled Humidity: Maintain synthesis under <5% humidity to minimize hydrolysis of the moisture-sensitive phosphoramidite group .

Advanced: How is DMT-dG(ib)-13C10,15N5 applied in electrochemical DNA synthesis for data storage?

Methodological Answer:

In microchip-based systems:

- Electrode Functionalization: Coat electrodes with hexaammine ruthenium (III) chloride to mediate phosphoramidite coupling .

- Isotopic Barcoding: Use 13C/15N labels to encode metadata (e.g., synthesis date) via MS readouts, enabling error-checking in stored DNA sequences .

- Scalability Testing: Validate synthesis fidelity across >1,000 electrodes using MALDI-TOF to detect sequence errors induced by isotopic steric effects .

Advanced: What functional assays validate the role of oligonucleotides containing this compound in cereblon-mediated protein degradation?

Methodological Answer:

- PROTAC Design: Incorporate DMT-dG(ib)-13C10,15N5 into DNA-based PROTACs targeting cereblon. Validate via:

- Thermal Shift Assays: Measure cereblon-ligand binding stability using differential scanning fluorimetry .

- Western Blotting: Quantify degradation of target proteins (e.g., IKZF1/3) in MM.1S myeloma cells .

- Isotope Dilution MS: Confirm oligonucleotide uptake and stability using 13C/15N-labeled internal standards .

Advanced: How do isotopic labels affect NMR structural studies of G-quadruplexes synthesized with this compound?

Methodological Answer:

- 13C/15N-Enriched NMR: Assign guanine resonances in G-quadruplexes using heteronuclear correlation experiments (e.g., HSQC) .

- Isotope Filtering: Suppress unlabeled background signals in cellular extracts by applying 13C/15N-specific pulses .

- Dynamic Studies: Measure hydrogen-deuterium exchange rates to probe isotopic effects on quadruplex stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products